1-[(1E)-2-(4-chlorophenyl)ethenesulfonyl]-2,3-dihydro-1H-indole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1E)-2-(4-chlorophenyl)ethenesulfonyl]-2,3-dihydro-1H-indole-3-carboxylic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique combination of functional groups, including a chlorophenyl group, an ethenesulfonyl group, and a carboxylic acid group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 1-[(1E)-2-(4-chlorophenyl)ethenesulfonyl]-2,3-dihydro-1H-indole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dihydro-1H-indole-3-carboxylic acid with 4-chlorobenzaldehyde in the presence of a base, followed by the addition of ethenesulfonyl chloride . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as methanol or ethanol, under an inert atmosphere to prevent oxidation. Industrial production methods may involve the use of continuous flow reactors to optimize reaction efficiency and yield .
Chemical Reactions Analysis
1-[(1E)-2-(4-chlorophenyl)ethenesulfonyl]-2,3-dihydro-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield sulfone derivatives, while reduction with sodium borohydride can produce alcohol derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[(1E)-2-(4-chlorophenyl)ethenesulfonyl]-2,3-dihydro-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit voltage-gated potassium channels, enhancing calcium entry and stimulating the secretion of glucagon-like peptide 1 (GLP-1) . This dual regulatory effect on GLP-1 secretion is one of the mechanisms by which the compound exerts its biological activity .
Comparison with Similar Compounds
1-[(1E)-2-(4-chlorophenyl)ethenesulfonyl]-2,3-dihydro-1H-indole-3-carboxylic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
IUPAC Name |
1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-2,3-dihydroindole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4S/c18-13-7-5-12(6-8-13)9-10-24(22,23)19-11-15(17(20)21)14-3-1-2-4-16(14)19/h1-10,15H,11H2,(H,20,21)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIYXFIKPSXPON-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N1S(=O)(=O)C=CC3=CC=C(C=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C2=CC=CC=C2N1S(=O)(=O)/C=C/C3=CC=C(C=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.